2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide
Description
This compound is a trifluoroacetamide derivative featuring a piperidin-4-yl substituent. It is often synthesized as a co-crystal or salt with trifluoroacetic acid (TFA) to enhance stability and solubility. Its primary applications lie in pharmaceutical intermediate synthesis, particularly in the development of kinase inhibitors and benzodiazol-one derivatives .
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.C2HF3O2/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;3-2(4,5)1(6)7/h5,11H,1-4H2,(H,12,13);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLHHTCGWZEINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132234-67-4 | |
| Record name | 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
Industrial Production Methods
An older route to 2,2,2-Trifluoroacetic acid proceeds via the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate. The trifluorotrichloropropene can be prepared by Swarts fluorination of hexachloropropene .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form trifluoroperacetic acid.
Reduction: It can be reduced to form 2,2,2-trifluoroethanol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the highly electronegative fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
Major products formed from these reactions include trifluoroperacetic acid, 2,2,2-trifluoroethanol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor in various biological pathways. For instance, studies have shown that derivatives of trifluoroacetic acid can serve as dual inhibitors of specific kinases involved in disease pathways, including malaria and cancer .
Case Study: Malaria Treatment
A study focused on the structure-activity relationship (SAR) of naphthyridine derivatives, including those with trifluoroacetyl groups, demonstrated significant antiplasmodial activity against Plasmodium falciparum by inhibiting phosphatidylinositol-4-kinase β (PI4K) . This research highlighted the potential for developing new treatments for malaria using compounds that incorporate the trifluoroacetyl structure.
Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its electrophilic nature. It has been employed in various reactions such as:
- Knoevenagel Condensation : The presence of piperidine facilitates this reaction, leading to improved yields of desired products .
- Alkylation Reactions : Trifluoroacetimidates derived from this compound have been shown to act as effective alkylating agents under mild conditions, allowing for the synthesis of complex molecules .
Data Table: Summary of Synthetic Applications
| Application Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Medicinal Chemistry | Antiplasmodial Activity | 80% | |
| Organic Synthesis | Knoevenagel Condensation | 33% | |
| Organic Synthesis | Alkylation Reactions | Variable |
The biological activity of 2,2,2-trifluoro-N-piperidin-4-ylacetamide has been linked to its ability to modulate protein-protein interactions (PPIs) and inhibit specific enzymes. Research indicates that compounds with similar structures can significantly reduce α-synuclein aggregation in Parkinson's disease models .
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroacetic acid exerts its effects involves its strong acidity and ability to stabilize anionic conjugate bases. The highly electronegative fluorine atoms weaken the oxygen-hydrogen bond, allowing for greater acidity . This compound can act as a catalyst in various organic reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound achieves quantitative yield through tert-butyl deprotection, contrasting with the moderate yields of phenyl-oxadiazole derivatives .
- Structural Complexity : Derivatives like the pyrrol-containing compound require enantioselective synthesis, emphasizing the role of chirality in bioactivity .
- Pharmaceutical Relevance : All compounds serve as intermediates, but substituents (e.g., piperazine, tetrahydropyran) dictate target specificity .
Physicochemical Properties
Hazard Profile
Trifluoroacetic acid, a component of the target compound, is classified as hazardous (CAS 76-05-1) due to its corrosive nature and environmental persistence. Analogues containing reactive groups (e.g., oxadiazole) may pose additional risks during synthesis .
Drug Development
The target compound is integral to synthesizing 8-oxo kinase inhibitors, demonstrating potent activity (LCMS [M+H]+232) . Its piperidine moiety mimics natural amine-containing scaffolds, enhancing binding affinity.
Industrial Scalability
One-pot TFAA-mediated syntheses (e.g., phenyl-oxadiazole derivatives) offer scalability but require optimization for yield improvement . In contrast, tert-butyl deprotection methods are more reproducible for large-scale production .
Biological Activity
2,2,2-Trifluoroacetic acid; 2,2,2-trifluoro-N-piperidin-4-ylacetamide (TFA-Piperidine) is a synthetic organofluorine compound derived from trifluoroacetic acid. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including organic chemistry and medicinal research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TFA-Piperidine is characterized by the presence of three fluorine atoms attached to the acetic acid moiety, significantly enhancing its acidity compared to acetic acid. The molecular formula is , with a notable increase in acidity due to the electronegative fluorine atoms that stabilize the anionic conjugate base formed upon deprotonation .
The biological activity of TFA-Piperidine is primarily attributed to its strong acidity and ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. The mechanism of action involves:
- Acid-Base Interactions : The strong acidity facilitates protonation and deprotonation reactions essential for enzyme catalysis and metabolic processes.
- Stabilization of Anionic Species : The presence of fluorine atoms stabilizes negative charges on biomolecules, influencing their reactivity and interaction with other compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of TFA-Piperidine. For instance, research demonstrated that derivatives of trifluoroacetic acid exhibit significant activity against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing potent activity against Staphylococcus aureus and other pathogens .
Study 1: Antimicrobial Peptides
A study assessed the impact of TFA as a counter-ion in antimicrobial peptides (AMPs). It was found that peptides formulated with TFA exhibited enhanced antistaphylococcal activity compared to those with other counter-ions. The study utilized MTT assays to determine cytotoxicity against human keratinocytes (HaCaT), revealing a favorable therapeutic index for TFA-containing formulations .
Study 2: Inhibition of Acetylcholinesterase
Another investigation focused on piperazine derivatives related to TFA-Piperidine. Molecular docking studies indicated that these derivatives inhibit human acetylcholinesterase by binding at critical sites. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Organic Synthesis
TFA-Piperidine is widely used as a reagent in organic synthesis due to its ability to facilitate reactions involving nucleophiles. Its role as a chiral reagent has been particularly noted in bio-organic chemistry for synthesizing complex molecules .
Pharmaceutical Development
In medicinal chemistry, TFA-Piperidine serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug solubility and stability makes it a valuable component in drug formulation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C7H11F3N2O |
| Acid Ionization Constant () | ~34,000 times higher than acetic acid |
| Antimicrobial Activity | Effective against Staphylococcus aureus |
| Inhibition Target | Human acetylcholinesterase |
Q & A
Q. What are the recommended synthetic routes for preparing 2,2,2-trifluoro-N-piperidin-4-ylacetamide and its trifluoroacetic acid (TFA) salt?
- Methodological Answer : The trifluoroacetate salt is typically synthesized via acid-mediated deprotection of tert-butyl carbamate intermediates. For example, tert-butyl 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is treated with TFA to remove the Boc group, yielding the TFA salt of the piperidinyl acetamide derivative . Key parameters include stoichiometric TFA (1–3 equivalents), reaction time (1–4 hours), and purification via reverse-phase HPLC or recrystallization. Yield optimization requires monitoring by LCMS ([M+H]+ 232) .
Q. How can researchers validate the purity and structural integrity of 2,2,2-trifluoro-N-piperidin-4-ylacetamide derivatives?
- Methodological Answer : A multi-technique approach is recommended:
- LCMS : Confirm molecular weight (e.g., [M+H]+ 232) and assess purity (>95%) .
- NMR : Use DMSO-d6 or CDCl3 to resolve signals (e.g., δ 154.3 ppm for carbonyl groups, δ 50.9 ppm for piperidinyl protons) .
- HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for baseline separation .
- Elemental Analysis : Verify C, H, N, and F content against theoretical values .
Q. What safety protocols are essential for handling trifluoroacetic acid in synthetic workflows?
- Methodological Answer : TFA is corrosive and volatile (bp 72°C). Key precautions:
- Use in fume hoods with PPE (acid-resistant gloves, goggles).
- Neutralize waste with sodium bicarbonate before disposal.
- Store in sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence the pharmacokinetic profile of piperidinyl acetamide derivatives?
- Methodological Answer : The CF3 group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In preclinical studies, derivatives with trifluoroacetyl moieties exhibit:
- Increased Lipophilicity : LogP values rise by ~1.5 units, improving blood-brain barrier penetration .
- Reduced Plasma Clearance : Comparative studies show 40% lower clearance vs. non-fluorinated analogs .
- Bioactivity : Enhanced binding to CNS targets (e.g., σ receptors) due to electronegative effects .
Q. What experimental strategies mitigate TFA interference in NMR spectroscopy during structural elucidation?
- Methodological Answer : TFA’s strong singlet (~δ -75 ppm in 19F NMR) can obscure signals. Solutions include:
Q. How can researchers resolve contradictions in reported bioactivity data for trifluoroacetylated piperidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) skew IC50 values. Validate via LCMS and 1H NMR .
- Assay Conditions : Adjust pH (TFA’s acidity may inhibit enzyme activity) and use matched controls .
- Stereochemical Effects : Chiral HPLC separates enantiomers with divergent bioactivity (e.g., σ1 vs. σ2 receptor binding) .
Q. What catalytic roles does TFA play in cyclization reactions of piperidinyl acetamides?
- Methodological Answer : TFA acts as a Brønsted acid and Lewis acid catalyst:
- Brønsted Activity : Protonates amide carbonyls, accelerating nucleophilic attack (e.g., intramolecular cyclization to form benzodiazepinones) .
- Lewis Activity : Coordinates to transition metals (e.g., Pd in cross-coupling), stabilizing reactive intermediates. Kinetic studies show 10-fold rate enhancement vs. HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
